molecular formula C37H66O6 B3026105 9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester CAS No. 88286-44-6

9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester

Cat. No. B3026105
CAS RN: 88286-44-6
M. Wt: 606.9 g/mol
InChI Key: BLTYBZOYIMOWDF-NFYLBXPESA-N
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Description

9Z,12Z-Octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester (9Z,12Z-ODA-2,3-BOP) is a synthetic lipid-soluble compound that has been used in a variety of scientific research applications. It is a derivative of the naturally occurring unsaturated fatty acid, 9Z,12Z-octadecadienoic acid (9Z,12Z-ODA). 9Z,12Z-ODA-2,3-BOP is a non-toxic, water-soluble compound that is highly stable and has a low melting point. It has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Role in Inflammation and Metabolic Syndrome

Linoleic acid and its derivatives, including hydroxyoctadecadienoic acids and oxo-octadecadienoic acids, play significant roles in the regulation of inflammatory processes associated with metabolic syndrome and cancer. The synthesis and action of these derivatives are influenced by oxidative stress and the presence of low-density lipoproteins, affecting processes such as airway smooth muscle and vascular wall function, pain sensitivity, and steroid hormone regulation. These effects are mediated through alterations in cell adhesion molecules and the activation of peroxisome proliferator-activated receptor pathways, thereby influencing metabolic processes (Vangaveti, Jansen, Kennedy, & Malabu, 2016).

Potential Health Benefits and Mechanisms

Conjugated linoleic acid (CLA), a derivative of linoleic acid, exhibits several health benefits, including anticarcinogenic, antidiabetic, antilipogenic, and antiatherosclerotic effects. CLA has been found in dairy and meat products and is associated with improved immune function and bone modeling. Despite these benefits, the exact mechanisms, effective doses, and the role of specific isomers remain speculative and not fully understood in humans (Khanal, 2004).

Anti-inflammatory Mechanisms

CLA's anti-inflammatory properties, particularly relevant to colonic inflammation, are highlighted by its ability to down-regulate inducible eicosanoids involved in inflammatory events and modulate gene expression through peroxisome proliferator-activated receptors (PPARs). These mechanisms suggest CLA as a potential nutritional therapy for enteric inflammation (Bassaganya-Riera, Hontecillas, & Beitz, 2002).

Biotechnological Production and Applications

Lactic acid serves as a precursor for biodegradable polymers and various chemicals through biotechnological routes. The production of lactic acid and its derivatives from biomass fermentation presents a sustainable approach for generating valuable chemicals, demonstrating the potential of linoleic acid derivatives in green chemistry applications (Gao, Ma, & Xu, 2011).

Environmental Presence and Implications

Despite their widespread use and detection in various environments, phthalic acid esters (PAEs), including specific esters of octadecadienoic acid, have been identified as potential hazards. However, they have also been found in natural sources such as plants and microorganisms, suggesting a dual perspective on their role as both pollutants and natural compounds. Further studies are required to understand the ecological impact and potential biosynthesis of PAEs in nature (Huang et al., 2021).

properties

IUPAC Name

2,3-di(octanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H66O6/c1-4-7-10-13-14-15-16-17-18-19-20-21-22-25-27-30-36(39)42-33-34(43-37(40)31-28-24-12-9-6-3)32-41-35(38)29-26-23-11-8-5-2/h14-15,17-18,34H,4-13,16,19-33H2,1-3H3/b15-14-,18-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTYBZOYIMOWDF-NFYLBXPESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H66O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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